2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-17-4-2-1-3-16(17)20(28)26-15-7-5-14(6-8-15)25-18-11-19(24-12-23-18)27-10-9-22-13-27/h1-13H,(H,26,28)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLLEXRILJGVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with a benzamide derivative. Common reagents used in these reactions include chlorinating agents, amines, and coupling catalysts. The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency, scalability, and consistency in product quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required purity levels .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic chloro group undergoes substitution under SNAr conditions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, DMF, 100°C, 12h | 2-amino-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide | 68% | |
| Methoxylation | NaOMe, MeOH, reflux | 2-methoxy analog | 72% |
Key factors:
-
Electron-withdrawing groups (amide, pyrimidine) activate the aromatic ring for NAS.
-
Steric hindrance from the adjacent amide group lowers reactivity compared to simpler aryl chlorides.
Hydrolysis Reactions
The benzamide linkage and pyrimidine ring are susceptible to hydrolytic cleavage:
Pyrimidine Ring Functionalization
The pyrimidine-imidazole system participates in electrophilic and coordination chemistry:
A. Electrophilic substitution
-
Nitration : HNO₃/H₂SO₄ introduces NO₂ at pyrimidine C5 (ortho to amino group) .
-
Halogenation : NBS in CCl₄ brominates imidazole C2 (70% yield) .
B. Metal coordination
-
Acts as bidentate ligand for Cu(II)/Zn(II) via pyrimidine N1 and imidazole N3.
-
Complexation alters redox properties (e.g., ΔE₁/₂ = 120 mV vs. Ag/AgCl for Cu complex).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aryl chloride:
| Reaction Type | Conditions | Products | Efficiency |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O | Biaryl derivatives | 55-80% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated piperazines | 63% |
Reductive Transformations
Selective reduction pathways:
| Target Site | Conditions | Product | Selectivity |
|---|---|---|---|
| Amide → Amine | BH₃·THF, THF, 0°C → RT | Secondary amine | 88% |
| Nitroarene (if present) | H₂ (1 atm), 10% Pd/C, EtOAc | Aniline derivative | Quantitative |
6.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells, particularly in models of breast and lung cancer .
Case Study:
A study involving the synthesis of benzamide derivatives demonstrated that certain modifications led to enhanced antiproliferative activity against human cancer cell lines. The results indicated that compounds with imidazolyl and pyrimidinyl moieties were particularly effective, suggesting a similar potential for this compound .
Kinase Inhibition
The compound's structural features position it as a potential inhibitor of specific kinases involved in cancer progression. Kinases are critical targets in cancer therapy due to their role in signaling pathways that regulate cell growth and division. Studies have shown that benzamide derivatives can inhibit RET kinase activity, which is implicated in several types of cancers .
Data Table: Kinase Inhibition Studies
| Compound Name | Kinase Target | Inhibition Activity | Reference |
|---|---|---|---|
| Compound I-8 | RET Kinase | Moderate to High | |
| 2-Chloro-N-(4-{...}) | RET Kinase | Potential (under investigation) | Ongoing research |
Drug Development
The unique chemical structure of this compound makes it a candidate for further development into therapeutic agents. Its ability to interact with biological targets suggests it could be optimized for better efficacy and selectivity.
Insights from Drug Development:
Research has focused on modifying the compound to enhance its pharmacokinetic properties while maintaining its biological activity. The incorporation of imidazole and pyrimidine rings has been shown to improve solubility and bioavailability, which are critical factors for drug efficacy .
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anticancer Research
N-(3-Chloro-4-Fluorophenyl)-4-(1H-Imidazol-1-yl)Benzamide
- Structure : Differs in the aniline substituent (3-chloro-4-fluorophenyl vs. pyrimidinyl-imidazole-substituted phenyl) and lacks the pyrimidine linker.
- Activity : Exhibited the highest anticancer activity against cervical cancer cells in vitro .
- Key Insight : The 3-chloro-4-fluoro substitution on the aniline ring enhances cytotoxicity compared to other substituents, suggesting that halogenation patterns critically influence activity .
N-Phenyl-N'-(4-{[6-(1H-Imidazol-1-yl)Pyrimidin-4-yl]Amino}Phenyl)Urea Derivatives
- Structure : Replaces the benzamide linker with a urea group while retaining the pyrimidine-imidazole-aniline pharmacophore.
- Activity: Designed as monocarboxylate transporter 4 (MCT4) inhibitors for cancer treatment, highlighting the importance of the pyrimidine-imidazole motif in targeting metabolic pathways .
Antimicrobial Analogs
4-(1H-Imidazol-1-yl)-N-(4-(N-Thiazol-4-ylsulfamoyl)Phenyl)Benzamide
- Structure : Incorporates a sulfonamide-thiazole group on the aniline ring instead of the pyrimidine-imidazole system.
- Activity : Demonstrated potent antibacterial activity, likely due to the sulfonamide-thiazole moiety’s ability to disrupt bacterial folate synthesis .
- Key Insight : The sulfonamide group broadens antimicrobial specificity compared to benzamide derivatives with pyrimidine-imidazole substituents .
Kinase-Targeting Analogs
3-(6-{[4-(Trifluoromethoxy)Phenyl]Amino}Pyrimidin-4-yl)Benzamide
- Structure: Shares a pyrimidinyl-amino-phenyl-benzamide scaffold but substitutes imidazole with a trifluoromethoxy group.
- Key Insight : The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, which may improve kinase binding compared to the chloro substituent in the target compound .
Data Table: Structural and Functional Comparison
Key Research Findings and Insights
Substituent Effects :
- Halogenation (e.g., 2-chloro, 3-chloro-4-fluoro) enhances anticancer activity but may reduce solubility .
- Pyrimidine-imidazole systems improve target specificity for metabolic enzymes like MCT4 .
Linker Modifications :
- Urea derivatives show promise in targeting metabolic pathways, whereas benzamides are more common in kinase inhibition .
Antimicrobial vs. Anticancer Design :
- Sulfonamide-thiazole groups favor antibacterial activity, while pyrimidine-imidazole systems align with anticancer applications .
Biological Activity
2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in cancer therapy. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Chloro group : Enhances lipophilicity and may influence binding affinity.
- Imidazole ring : Known for its role in enzyme inhibition and interaction with biological targets.
- Pyrimidine moiety : Often involved in nucleic acid interactions and enzyme modulation.
Molecular Formula
Molecular Weight
Approximately 353.80 g/mol.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. Studies have shown that it exhibits inhibitory effects on various kinases and other enzymes critical in cancer progression.
Enzyme Inhibition
Research indicates that compounds with similar structures have demonstrated significant inhibitory activity against:
- Heparanase : An enzyme implicated in tumor metastasis and angiogenesis.
- RET kinase : Involved in several cancers, including medullary thyroid carcinoma.
The compound's structure suggests it may interact with the active sites of these enzymes, potentially blocking substrate access or altering enzyme conformation.
Table 1: Inhibitory Activity Against Key Enzymes
Study 1: Heparanase Inhibition
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzamide derivatives, including compounds similar to this compound. These derivatives showed promising heparanase inhibitory activity with IC50 values ranging from 0.23 to 0.29 µM, indicating potent action against this target enzyme, which is crucial for cancer metastasis .
Study 2: RET Kinase Activity
Another investigation focused on the development of benzamide derivatives as RET kinase inhibitors. The study reported that compounds with structural similarities exhibited moderate to high potency in ELISA-based kinase assays. Notably, one compound demonstrated significant inhibition of cell proliferation driven by RET wildtype and gatekeeper mutations, suggesting potential therapeutic applications in RET-driven cancers .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Key steps include palladium- or nickel-catalyzed hydrogenation and Schiff base formation. Catalyst selection is critical: Palladium on carbon may lead to hydrodechlorination byproducts, while Raney nickel avoids dehalogenation, improving yields to 92% . Alkaline conditions (NaOH in ethanol at 45°C) are optimal for cyclization, with deviations (e.g., Na₂CO₃ or lower temperatures) reducing efficiency. LC-MS monitoring is essential to track intermediate conversion .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR for structural confirmation of aromatic protons and amide linkages.
- ESI-MS to verify molecular weight and fragmentation patterns.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
- Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to assess thermal stability .
Q. How can researchers mitigate byproduct formation during synthesis?
- Methodological Answer :
- Catalyst optimization : Replace Pd/C with Raney nickel to suppress hydrodechlorination .
- Solvent selection : Ethanol enhances cyclization efficiency compared to water .
- Reaction monitoring : Use LC-MS to detect intermediates (e.g., Schiff base formation) and adjust reaction times/temperatures accordingly .
Advanced Research Questions
Q. What mechanistic insights explain contradictory data in catalytic hydrogenation steps for similar benzamide derivatives?
- Methodological Answer : Conflicting yields arise from competing pathways. For example, Pd/C promotes both hydrogenolysis (desired) and hydrodechlorination (undesired). Mechanistic studies using deuterated solvents or kinetic isotope effects can isolate rate-determining steps. Computational modeling (DFT) may further elucidate catalyst-surface interactions .
Q. How can researchers design experiments to evaluate the compound’s interaction with bacterial enzymes like AcpS-PPTase?
- Methodological Answer :
- Enzyme assays : Use fluorogenic substrates to measure inhibition kinetics.
- Structural studies : Perform X-ray crystallography or cryo-EM to map binding sites.
- Pathway analysis : Knock out PPTase genes in bacterial models (e.g., E. coli) and assess compound efficacy .
Q. What strategies are recommended for studying environmental fate and degradation products of this compound?
- Methodological Answer :
- Stability studies : Expose the compound to UV light, varying pH, and microbial consortia.
- Analytical workflows : Employ HPLC-QTOF to identify degradation products (e.g., dechlorinated derivatives).
- Ecotoxicity testing : Use Daphnia magna or algae models to assess acute/chronic effects .
Q. How can researchers reconcile discrepancies in biological activity data across structurally analogous compounds?
- Methodological Answer :
- SAR analysis : Systematically vary substituents (e.g., trifluoromethyl vs. chloro groups) and measure activity against cancer cell lines (e.g., MTT assays).
- Meta-analysis : Compare published IC₅₀ values while controlling for assay conditions (e.g., serum concentration, incubation time) .
Key Recommendations
- Prioritize Raney nickel for hydrogenation to minimize dehalogenation.
- Use LC-MS for real-time reaction monitoring to optimize intermediate conversion.
- Combine structural biology and kinetic assays to validate enzyme targets in antimicrobial studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
